molecular formula C7H4N2O2S B3251120 6-Nitrobenzo[c]isothiazole CAS No. 20712-11-2

6-Nitrobenzo[c]isothiazole

Cat. No.: B3251120
CAS No.: 20712-11-2
M. Wt: 180.19 g/mol
InChI Key: BOFCVHQQACRTKT-UHFFFAOYSA-N
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Description

6-Nitrobenzo[c]isothiazole is a heterocyclic compound characterized by a fused benzene and isothiazole ring system with a nitro group at the 6-position.

Scientific Research Applications

6-Nitrobenzo[c]isothiazole has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for isothiazole, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is recommended to wear protective clothing and avoid heat, sparks, open flames, and hot surfaces when handling it .

Future Directions

Isothiazoles, including 6-Nitrobenzo[c]isothiazole, are widely utilized in medicinal chemistry and organic synthesis due to their unique properties . Despite their effectiveness as biocides, isothiazoles are strong sensitizers, producing skin irritations . Therefore, future research may focus on reducing these side effects while maintaining their beneficial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzoyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the isothiazole ring . Another approach involves the use of nitration reactions on pre-formed benzo[c]isothiazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzo[c]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted benzo[c]isothiazole compounds .

Mechanism of Action

The mechanism of action of 6-Nitrobenzo[c]isothiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The isothiazole ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 6-Nitrobenzo[c]isothiazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications .

Properties

IUPAC Name

6-nitro-2,1-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)6-2-1-5-4-12-8-7(5)3-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFCVHQQACRTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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